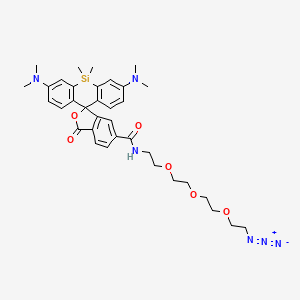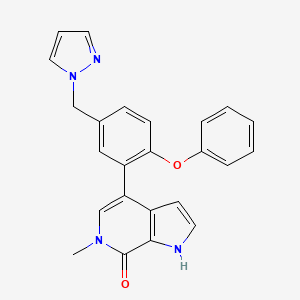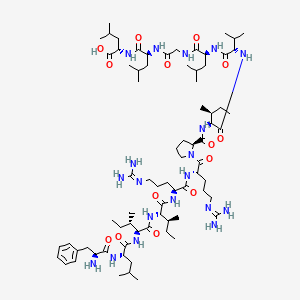
STING agonist-35
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STING agonist-35 is a compound that activates the stimulator of interferon genes (STING) pathway, which is a crucial component of the innate immune system. This pathway plays a significant role in the body’s defense against infections and cancer by inducing the production of type I interferons and other cytokines . This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of STING agonist-35 involves several synthetic steps. One common method includes the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The synthetic route typically involves the following steps:
Formation of Lipid Nanoparticles: Lipid nanoparticles are prepared by hydrating a lipid film with an aqueous ammonium sulfate solution, followed by vortexing and ultrasound treatment.
Encapsulation of STING Agonist: The STING agonist is then encapsulated within the lipid nanoparticles, which helps in maintaining its stability and enhancing its delivery to target cells.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring the consistency and purity of the final product. This includes optimizing the encapsulation efficiency and stability of the lipid nanoparticles, as well as ensuring the reproducibility of the synthetic steps .
化学反応の分析
Types of Reactions: STING agonist-35 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the compound’s efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce reactive oxygen species, while substitution reactions can yield various derivatives of this compound .
科学的研究の応用
STING agonist-35 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the efficacy of immune checkpoint inhibitors and radiation therapy by activating the STING pathway and promoting an anti-tumor immune response.
Vaccine Adjuvants: Used as an adjuvant to boost the immune response to vaccines by enhancing the production of type I interferons.
Infectious Disease Research: Investigated for its potential to enhance immune responses against viral and bacterial infections.
Autoimmune Disease Research: Studied for its role in modulating immune responses in autoimmune diseases.
作用機序
STING agonist-35 exerts its effects by activating the STING pathway. Upon activation, STING induces the production of type I interferons and other cytokines, which play a crucial role in the immune response . The activation of STING leads to the phosphorylation of the transcription factor interferon regulatory factor 3 (IRF3), which then translocates to the nucleus and induces the expression of interferon-stimulated genes . This cascade of events enhances the immune response against tumors and infections .
類似化合物との比較
STING agonist-35 is unique in its ability to activate the STING pathway effectively. Similar compounds include:
Cyclic Dinucleotides (CDNs): These are the first-generation STING agonists, which include cyclic GMP-AMP (cGAMP).
Non-CDN STING Agonists: These include compounds like dimeric amidobenzimidazole (diABZI), which have shown promise in preclinical studies.
This compound stands out due to its enhanced stability and delivery mechanisms, making it a promising candidate for further research and clinical applications .
特性
分子式 |
C21H20F2N8Na2O11P2S |
|---|---|
分子量 |
738.4 g/mol |
IUPAC名 |
disodium;7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-3,12-dioxido-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22F2N8O11P2S.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(39-21)2-38-44(36,45)42-14-9(3-37-43(34,35)41-15)40-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,35)(H,36,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11+,13?,14?,15+,20-,21-,44?;;/m1../s1 |
InChIキー |
FIBYBBVCGJOJGU-NFTCVINWSA-L |
異性体SMILES |
C1[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+] |
正規SMILES |
C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)

![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)
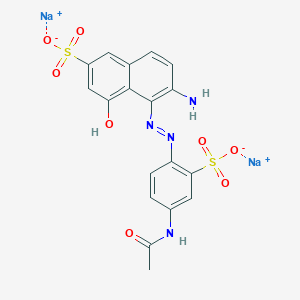
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)

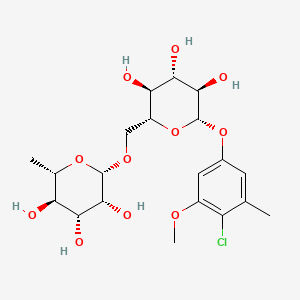
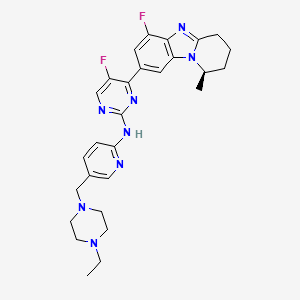

![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
